molecular formula C10H12N2O B11914336 4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one

4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11914336
M. Wt: 176.21 g/mol
InChI Key: KZAVNDKDKCGXDV-UHFFFAOYSA-N
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Description

4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic organic compound that belongs to the quinoxaline family This compound is characterized by a fused ring structure consisting of a benzene ring and a pyrazine ring, with two methyl groups attached at the 4 and 5 positions and a carbonyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the condensation of o-phenylenediamine with a suitable diketone. One common method is the reaction of o-phenylenediamine with 2,3-butanedione under acidic conditions to form the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinoxaline derivatives with additional functional groups.

    Reduction: Alcohol derivatives with a hydroxyl group at the 2 position.

    Substitution: Various substituted quinoxaline derivatives depending on the reagents used.

Scientific Research Applications

4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with DNA and proteins, disrupting their normal functions.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound of the quinoxaline family, lacking the methyl and carbonyl groups.

    2,3-Dimethylquinoxaline: Similar structure but with methyl groups at the 2 and 3 positions.

    3,4-Dihydroquinoxalin-2(1H)-one: Lacks the methyl groups at the 4 and 5 positions.

Uniqueness

4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of both methyl groups and the carbonyl group, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

4,5-dimethyl-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C10H12N2O/c1-7-4-3-5-8-10(7)12(2)6-9(13)11-8/h3-5H,6H2,1-2H3,(H,11,13)

InChI Key

KZAVNDKDKCGXDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC(=O)CN2C

Origin of Product

United States

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